molecular formula C23H19FN4O B10896726 6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10896726
M. Wt: 386.4 g/mol
InChI Key: BLAXFPWAYUSJTJ-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. Mechanochemical methods, which involve the use of mechanical force to drive chemical reactions, have also been explored for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, Suzuki–Miyaura coupling requires a palladium catalyst and a boron reagent . Oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include:

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core sets it apart from other similar compounds.

Properties

Molecular Formula

C23H19FN4O

Molecular Weight

386.4 g/mol

IUPAC Name

6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H19FN4O/c1-14-21-17(23(29)26-19-10-6-5-9-18(19)24)13-20(15-11-12-15)25-22(21)28(27-14)16-7-3-2-4-8-16/h2-10,13,15H,11-12H2,1H3,(H,26,29)

InChI Key

BLAXFPWAYUSJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4F)C5=CC=CC=C5

Origin of Product

United States

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